1-(4-Chloropyridin-2-yl)pyrrolidin-2-one

Vue d'ensemble

Description

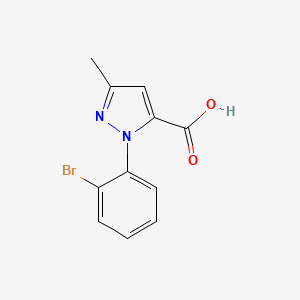

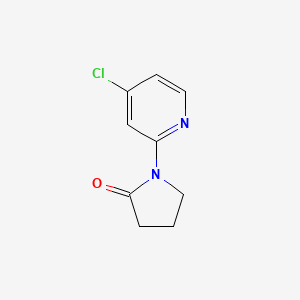

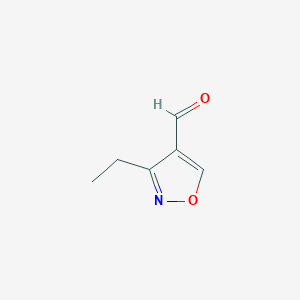

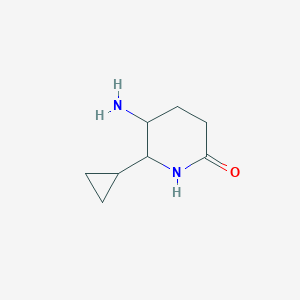

“1-(4-Chloropyridin-2-yl)pyrrolidin-2-one” is a chemical compound that is used for pharmaceutical testing . It contains a pyrrolidin-2-one ring, which is a five-membered nitrogen heterocycle .

Synthesis Analysis

The synthesis of compounds like “1-(4-Chloropyridin-2-yl)pyrrolidin-2-one” often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of “1-(4-Chloropyridin-2-yl)pyrrolidin-2-one” includes a pyrrolidin-2-one ring attached to a 4-chloropyridin-2-yl group .Chemical Reactions Analysis

The pyrrolidine ring in “1-(4-Chloropyridin-2-yl)pyrrolidin-2-one” can undergo various chemical reactions. The type of reaction depends on the functional groups present and the reaction conditions .Applications De Recherche Scientifique

Synthetic Utility and Biological Activity

1-(4-Chloropyridin-2-yl)pyrrolidin-2-one and its derivatives are significant in synthetic chemistry and have shown potential in various biological activities. Pyrrolidines, including such derivatives, are crucial heterocyclic compounds that exhibit biological effects, which make them valuable in medicine, dyes, and agrochemical substances. The synthesis methodologies and applications of these derivatives are diverse and innovative, contributing significantly to both synthetic and medicinal chemistry.

Synthetic Methodologies and Derivative Formation

The synthesis of pyrrolidine derivatives often involves condensation reactions with amines and carbonyl-containing compounds, yielding a wide range of functional derivatives. These synthetic routes have been explored to prepare hydroxypyrroles, aldehydes, ketones, acids, esters, and various reduced forms, such as pyrrolidines and pyrrolidinones, which are essential for developing pharmaceuticals and agrochemicals. Specifically, the synthesis of 5-methoxylated 3-pyrrolin-2-ones from chlorinated pyrrolidin-2-ones highlights the versatility of these compounds as intermediates for further chemical transformations (Ghelfi et al., 2003).

Biological Activities

The biological activity of 1-(4-Chloropyridin-2-yl)pyrrolidin-2-one derivatives is an area of significant interest. For instance, certain derivatives have exhibited good fungicidal and antiviral activities, particularly against tobacco mosaic virus, indicating their potential as bioactive agents in agriculture and medicine. This bioactivity underscores the importance of these compounds in developing new treatments and protective agents for plants and potentially humans (Li et al., 2015).

Electrical Conductivity and Polymer Applications

Moreover, derivatives of pyrrolidin-2-one, such as polypyrroles, are notable for forming highly stable, electrically conducting films. These materials have significant applications in electronic devices, showcasing the broad utility of 1-(4-Chloropyridin-2-yl)pyrrolidin-2-one derivatives beyond biological activity, extending into materials science and engineering (Anderson & Liu, 2000).

Orientations Futures

The future directions in the research of “1-(4-Chloropyridin-2-yl)pyrrolidin-2-one” and similar compounds could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by modifying the substituents on the pyrrolidine ring and exploring the pharmacophore space .

Mécanisme D'action

Target of Action

The primary target of 1-(4-Chloropyridin-2-yl)pyrrolidin-2-one is the Plasmodium Cytoplasmic Prolyl-tRNA Synthetase (cPRS) . This enzyme plays a crucial role in protein synthesis in Plasmodium parasites, which are responsible for malaria .

Mode of Action

1-(4-Chloropyridin-2-yl)pyrrolidin-2-one interacts with the ATP-binding site of the cPRS . This interaction inhibits the function of the cPRS, thereby disrupting protein synthesis within the Plasmodium parasites .

Biochemical Pathways

The inhibition of cPRS affects the protein synthesis pathway in Plasmodium parasites. This disruption in protein synthesis leads to the death of the parasite, thereby preventing the spread of malaria .

Pharmacokinetics

Its effectiveness against plasmodium parasites suggests that it has sufficient bioavailability to exert its antimalarial effects .

Result of Action

The molecular effect of 1-(4-Chloropyridin-2-yl)pyrrolidin-2-one is the inhibition of cPRS, which leads to the disruption of protein synthesis in Plasmodium parasites . On a cellular level, this results in the death of the parasite, thereby preventing the spread of malaria .

Propriétés

IUPAC Name |

1-(4-chloropyridin-2-yl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O/c10-7-3-4-11-8(6-7)12-5-1-2-9(12)13/h3-4,6H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAVUAWPFSSGESG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=NC=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chloropyridin-2-yl)pyrrolidin-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(Dimethylamino)cyclobutyl]methanol](/img/structure/B1380358.png)

![1-[(Tert-butoxy)carbonyl]-octahydro-1h-pyrrolo[3,2-c]pyridine-3a-carboxylic acid](/img/structure/B1380364.png)

![1-Azaspiro[4.4]nonan-4-ol](/img/structure/B1380373.png)